N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound with interesting and diverse properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide generally involves multi-step procedures. The initial step usually includes the formation of the 1,2,3-triazole ring via the Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps include the acylation of piperidine, followed by coupling with a thiophene-2-carboxamide.
Common reaction conditions involve:
Use of Cu(I) catalysts in the cycloaddition step
Organic solvents like DMF or DMSO
Mild to moderate temperatures to maintain functional group integrity
Industrial Production Methods
While industrial methods are typically scaled-up versions of laboratory synthesis, these processes often involve optimization steps to improve yield and purity. High-throughput reactors, automation, and continuous flow chemistry are employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide can participate in a variety of chemical reactions:
Oxidation: : Conversion of functional groups to oxides
Reduction: : Reduction of carbonyl groups to alcohols
Substitution: : Nucleophilic or electrophilic substitution at reactive sites
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ under acidic conditions
Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF
Substitution: : Halogenation reagents such as NBS or electrophiles like acyl chlorides
Major Products Formed
Depending on the reaction, products can include:
Oxides or alcohols from oxidation or reduction reactions
Substituted derivatives when undergoing nucleophilic or electrophilic substitutions
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for designing novel molecules with specific reactivity patterns
Biology
In biological studies, the compound's interactions with various proteins and enzymes are investigated, contributing to the understanding of biochemical pathways and processes.
Medicine
The compound has potential pharmacological applications. Its unique structure allows for the modulation of biological targets, and it is explored as a lead compound in drug discovery programs aiming to develop novel therapeutics.
Industry
In the industry, particularly in the development of advanced materials, this compound is used to enhance the properties of polymers and other materials, making them suitable for specialized applications.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, typically proteins, enzymes, or receptors. Its mechanism of action often involves:
Binding to active sites or allosteric sites on proteins
Modulating the activity of enzymes
Altering signaling pathways
By targeting these molecular mechanisms, the compound can influence various biological processes, making it valuable in therapeutic development.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
Uniqueness
What sets N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide apart from its analogs is its specific functional groups, which confer unique reactivity and biological activity. The presence of a fluoro group can significantly affect the molecule's electronic properties and interactions with biological targets, offering potential advantages in drug design.
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Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-13-11-15(4-5-16(13)21)26-12-17(23-24-26)20(28)25-8-6-14(7-9-25)22-19(27)18-3-2-10-29-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQYYSQSVWSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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